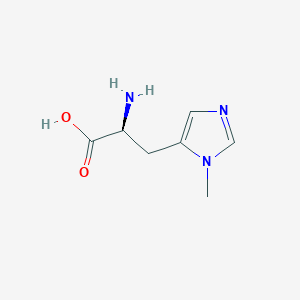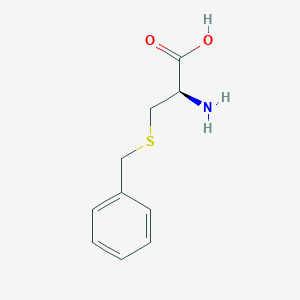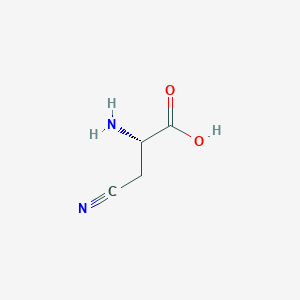
3-メチル-L-ヒスチジン
概要
説明
3-Methyl-L-histidine is a derivative of the amino acid histidine. It is a post-translationally modified amino acid that is excreted in human urine. This compound is a biomarker for skeletal muscle protein breakdown and is often used to assess muscle metabolism and protein turnover in various physiological and pathological conditions .
科学的研究の応用
3-Methyl-L-histidine has several scientific research applications, including:
Chemistry: Used as a biomarker for studying protein metabolism and turnover.
Biology: Helps in understanding muscle protein breakdown and muscle metabolism.
Medicine: Used in clinical studies to assess muscle wasting and other metabolic conditions.
Industry: Employed in the production of specific protein supplements and nutritional products
作用機序
The mechanism of action of 3-Methyl-L-histidine involves its role as a biomarker for muscle protein breakdown. It is produced through the methylation of histidine residues in actin and myosin proteins. The compound is then released into the bloodstream and excreted in urine, where it can be measured to assess muscle protein turnover. The molecular targets include histidine residues in muscle proteins, and the pathways involved are related to protein metabolism and degradation .
Safety and Hazards
生化学分析
Biochemical Properties
3-Methyl-L-histidine plays a significant role in biochemical reactions, particularly in muscle tissues. It is produced through the enzymatic methylation of histidine during peptide bond synthesis and the methylation of actin and myosin . The enzyme responsible for this methylation is METTL9, a broad-specificity S-adenosylmethionine-dependent methyltransferase . 3-Methyl-L-histidine interacts with various biomolecules, including actin and myosin, and its presence indicates the extent of muscle protein turnover .
Cellular Effects
3-Methyl-L-histidine influences various cellular processes, particularly those related to muscle function. It is a marker for muscle protein breakdown, and its levels can indicate the rate of muscle degradation . In cancer cells, the degradation of histidine, which includes the formation of 3-Methyl-L-histidine, can increase the sensitivity of cancer cells to certain treatments, such as methotrexate . This suggests that 3-Methyl-L-histidine may play a role in modulating cell signaling pathways and gene expression related to muscle and cancer cell metabolism .
Molecular Mechanism
At the molecular level, 3-Methyl-L-histidine exerts its effects through its interactions with actin and myosin. The methylation of histidine residues in these proteins alters their function and stability, contributing to muscle protein turnover . The enzyme METTL9 catalyzes the methylation process, which is crucial for the formation of 3-Methyl-L-histidine . This modification can affect the binding interactions of actin and myosin with other proteins, influencing muscle contraction and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-L-histidine can change over time. The stability and degradation of 3-Methyl-L-histidine are important factors in its long-term effects on cellular function. Studies have shown that histidine methylation, including the formation of 3-Methyl-L-histidine, is a dynamic process that can be influenced by various factors, such as enzyme activity and cellular conditions . Long-term studies in vitro and in vivo have demonstrated that 3-Methyl-L-histidine levels can fluctuate based on muscle activity and protein turnover rates .
Dosage Effects in Animal Models
The effects of 3-Methyl-L-histidine vary with different dosages in animal models. High doses of 3-Methyl-L-histidine can lead to increased muscle protein breakdown, while lower doses may have minimal effects . In some studies, excessive levels of 3-Methyl-L-histidine have been associated with adverse effects, such as muscle weakness and metabolic dysfunction . These findings highlight the importance of dosage in studying the biochemical and physiological effects of 3-Methyl-L-histidine in animal models .
Metabolic Pathways
3-Methyl-L-histidine is involved in several metabolic pathways, primarily related to muscle protein metabolism. It is produced through the methylation of histidine by the enzyme METTL9 . This process is part of the larger metabolic pathway of histidine degradation, which includes the conversion of histidine to glutamate through a series of intermediate molecules . The presence of 3-Methyl-L-histidine can affect metabolic flux and the levels of other metabolites involved in muscle protein turnover .
Transport and Distribution
Within cells and tissues, 3-Methyl-L-histidine is transported and distributed through various mechanisms. It is primarily found in muscle tissues, where it is produced and subsequently released into the bloodstream . Transporters and binding proteins facilitate the movement of 3-Methyl-L-histidine within cells, ensuring its proper localization and accumulation . The distribution of 3-Methyl-L-histidine can be influenced by factors such as muscle activity and protein turnover rates .
Subcellular Localization
The subcellular localization of 3-Methyl-L-histidine is primarily within muscle cells, where it is associated with actin and myosin . The methylation of histidine residues in these proteins directs 3-Methyl-L-histidine to specific compartments within the muscle cells . This localization is crucial for its role in muscle protein turnover and function . Post-translational modifications, such as methylation, play a key role in targeting 3-Methyl-L-histidine to its specific subcellular locations .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-L-histidine is synthesized through the enzymatic methylation of histidine during peptide bond synthesis. The methylation process involves the addition of a methyl group to the histidine molecule, which is catalyzed by specific methyltransferase enzymes .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of 3-Methyl-L-histidine typically involves the use of histidine as a starting material, followed by enzymatic or chemical methylation processes. The reaction conditions may include the use of methyl donors such as S-adenosylmethionine and specific catalysts to facilitate the methylation reaction .
化学反応の分析
Types of Reactions: 3-Methyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert 3-Methyl-L-histidine into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of 3-Methyl-L-histidine, while reduction may produce reduced forms of the compound .
類似化合物との比較
Similar Compounds:
1-Methylhistidine: Another methylated derivative of histidine, but with the methyl group attached at a different position.
Histidine: The parent amino acid from which 3-Methyl-L-histidine is derived.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Uniqueness: 3-Methyl-L-histidine is unique due to its specific role as a biomarker for muscle protein breakdown. Unlike other histidine derivatives, it is specifically associated with the methylation of actin and myosin proteins and is used to assess muscle metabolism and protein turnover .
特性
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHILDINMRGULE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920521 | |
| Record name | 3-Methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 3-Methylhistidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10801 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
200 mg/mL at 25 °C | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
368-16-1, 15507-76-3 | |
| Record name | 3-Methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylhistidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHISTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















